molecular formula C19H25ClN4 B14863014 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)quinoline

6-Chloro-4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)quinoline

Cat. No.: B14863014
M. Wt: 344.9 g/mol
InChI Key: HCXKIARKAXZAEG-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Substitution reactions: The piperazine and piperidine groups can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the piperazine or piperidine rings.

    Reduction: Reduction reactions might target the quinoline core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Piperaquine: Another antimalarial with a bisquinoline structure.

    Quinacrine: Used for treating protozoal infections.

Uniqueness

6-Chloro-4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)quinoline is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C19H25ClN4

Molecular Weight

344.9 g/mol

IUPAC Name

6-chloro-4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylquinoline

InChI

InChI=1S/C19H25ClN4/c1-22-9-11-23(12-10-22)18-14-19(24-7-3-2-4-8-24)21-17-6-5-15(20)13-16(17)18/h5-6,13-14H,2-4,7-12H2,1H3

InChI Key

HCXKIARKAXZAEG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCCCC4

Origin of Product

United States

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